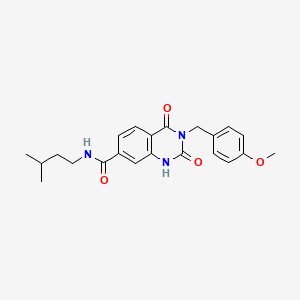
7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is C14H22N6O2. It has a molecular weight of 306.37 .Chemical Reactions Analysis
The pharmacokinetic parameters of a similar compound, 3-methyl-8-(piperazin-1-yl)-7-(thietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione hydrochloride, were compared and analyzed in rabbit blood plasma upon intravenous administration .科学的研究の応用
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives are notable for their presence in a wide array of pharmaceuticals targeting psychotic disorders, mood disorders, and other conditions. A literature review highlights the distinctive pharmacodynamic profile of Lurasidone, a novel benzisothiazole antipsychotic drug, showcasing the importance of piperazine derivatives in developing treatments for psychotic and major affective disorders. Lurasidone's efficacy and safety for the treatment of schizophrenia and acute bipolar depression underline the therapeutic potential of piperazine-based compounds (Pompili et al., 2018).
Piperazine Core in Drug Design
The structural modification of the piperazine nucleus has been a focus for enhancing medicinal potential. A patent review from 2010 onwards emphasizes the significance of slight modifications to the substitution pattern on the piperazine nucleus, which can lead to recognizable differences in the medicinal potential of resultant molecules. These modifications have facilitated the development of piperazine-containing drugs with applications ranging from antipsychotics to anticancer and antiviral agents, highlighting the versatility and broad potential of the piperazine scaffold in drug discovery (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review traces anti-mycobacterial compounds over the past five decades, indicating the vital role of piperazine as a building block in developing effective anti-mycobacterial agents. The comprehensive analysis of structure-activity relationships (SAR) for piperazine-based anti-TB molecules provides a foundation for the rational design of new, safer, and cost-effective treatments for tuberculosis (Girase et al., 2020).
Metabolic Insights and Drug Safety
The metabolism of arylpiperazine derivatives, which are clinically used for treating conditions such as depression, psychosis, or anxiety, involves extensive pre-systemic and systemic processes, including N-dealkylation to 1-aryl-piperazines. Understanding the disposition and metabolism of these derivatives is crucial for assessing drug safety, efficacy, and the potential for side effects. This knowledge assists in predicting the variability in drug response among individuals, contributing to the personalized approach in pharmacotherapy (Caccia, 2007).
作用機序
While the exact mechanism of action for 7-Butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is not specified, it is known that sirtuins, a family of NAD±dependent deacetylases, regulate many physiological processes and play important roles in inflammation, diabetes, cancers, and neurodegenerative diseases. Sirtuin inhibitors have potential applications in the treatment of neurodegenerative diseases and various cancers .
Safety and Hazards
特性
IUPAC Name |
7-butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-3-4-7-20-10-11(18(2)14(22)17-12(10)21)16-13(20)19-8-5-15-6-9-19/h15H,3-9H2,1-2H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARYHVKQXCTWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-methylpiperidine-4-carboxamide](/img/structure/B2668393.png)
![3-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2668394.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2668395.png)
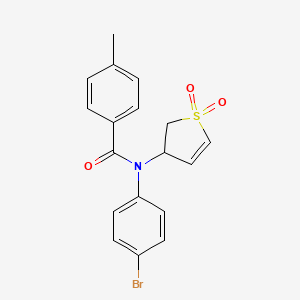
![{2-[1-(2-Methylprop-2-enyl)benzimidazol-2-ylthio]ethoxy}benzene](/img/structure/B2668398.png)
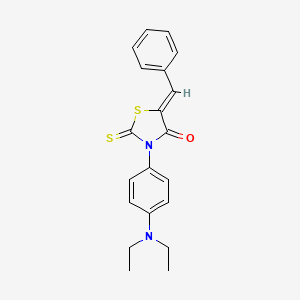
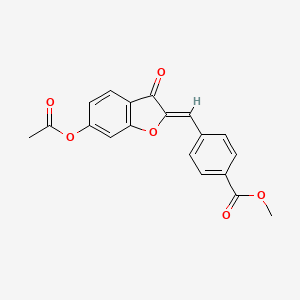
![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol](/img/structure/B2668403.png)
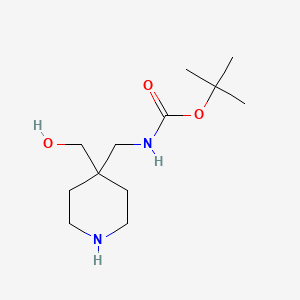
![3-Methoxy-N-methyl-N-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2668407.png)
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2668410.png)
